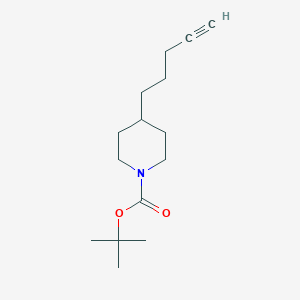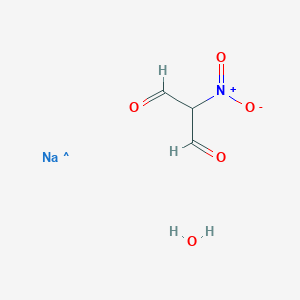
2-Nitro-malonaldehyde sodium salt monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde hydrate typically involves the reaction of mucobromic acid with sodium nitrite in an aqueous medium. The process is mildly exothermic and requires careful temperature control to avoid decomposition. The reaction mixture is maintained at around 54°C and then cooled to precipitate the product .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety, given the impact-sensitive and thermally unstable nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-malonaldehyde sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitromalonaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-malonaldehyde sodium salt monohydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing nitro compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research explores its potential in drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of sodium nitromalonaldehyde hydrate involves nucleophilic addition reactions. The compound’s nitro group is highly electron-withdrawing, facilitating reactions with nucleophiles. This property makes it a valuable intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
- Sodium nitropropanedial
- Sodium nitromalonic dialdehyde
- Sodium nitroacrolein
Comparison: 2-Nitro-malonaldehyde sodium salt monohydrate is unique due to its specific reactivity and stability profile. While similar compounds share some reactivity, sodium nitromalonaldehyde hydrate’s combination of properties makes it particularly useful in specific synthetic applications .
Eigenschaften
Molekularformel |
C3H5NNaO5 |
|---|---|
Molekulargewicht |
158.07 g/mol |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-3H;;1H2 |
InChI-Schlüssel |
BESLGIMZUIOVOY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(C=O)[N+](=O)[O-].O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di[3,5-di(trifluoromethyl)phenyl]methylamine](/img/structure/B8621792.png)
![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)
![1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8621823.png)
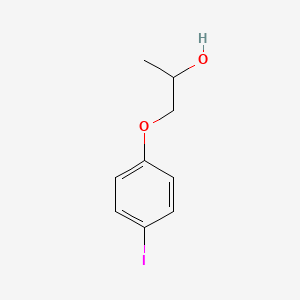
![1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-](/img/structure/B8621831.png)
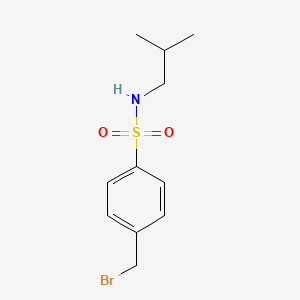
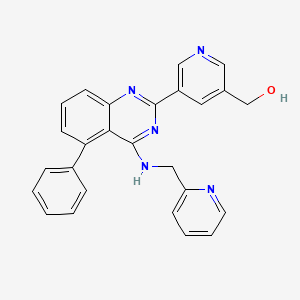
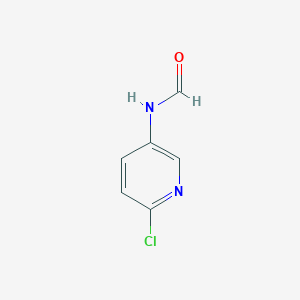
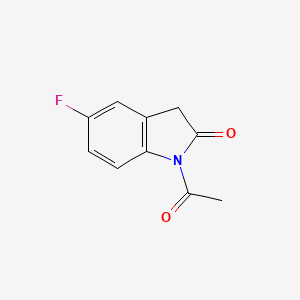

![3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8621898.png)
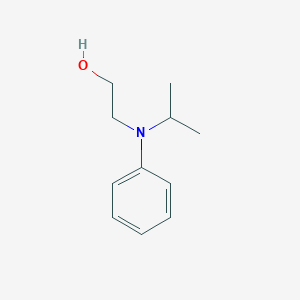
![7-[Carbamothioyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8621906.png)
